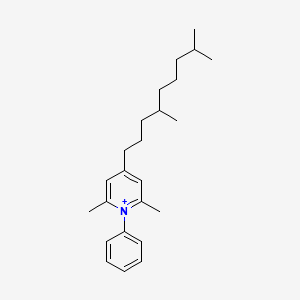
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is a complex organic compound with a unique structure that includes a pyridinium core substituted with a phenyl group and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The pyridinium core can interact with biological molecules through ionic or hydrogen bonding, affecting various biochemical pathways. The long alkyl chain may also play a role in membrane interactions and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyldecanal: A related compound with a similar alkyl chain but different functional groups.
4,8-Dimethylnonanoyl-CoA: Another compound with a similar alkyl chain but conjugated to coenzyme A.
Uniqueness
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is unique due to its combination of a pyridinium core with a long alkyl chain and phenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
141076-08-6 |
|---|---|
Molekularformel |
C24H36N+ |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-(4,8-dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium |
InChI |
InChI=1S/C24H36N/c1-19(2)11-9-12-20(3)13-10-14-23-17-21(4)25(22(5)18-23)24-15-7-6-8-16-24/h6-8,15-20H,9-14H2,1-5H3/q+1 |
InChI-Schlüssel |
QILZAVQGDZGFLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
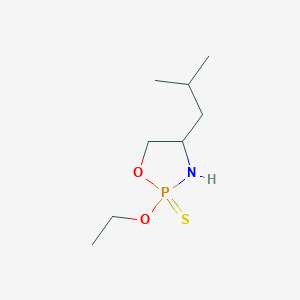
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
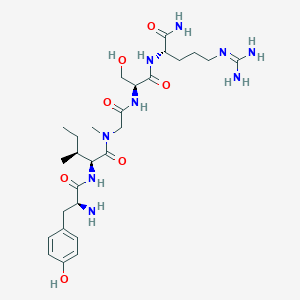
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
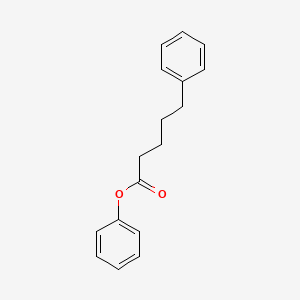
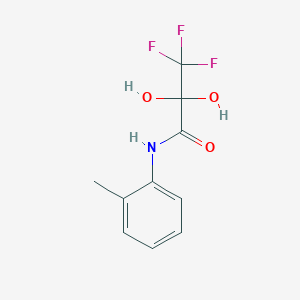

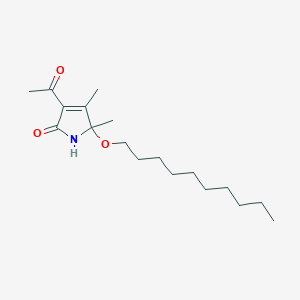
![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)

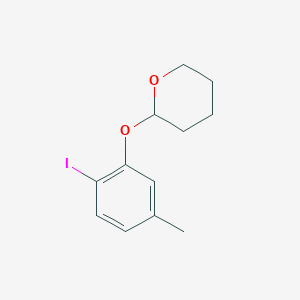
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
